5-(Trifluoromethoxy)nicotinonitrile
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Overview
Description
5-(Trifluoromethoxy)nicotinonitrile is an organic compound with the molecular formula C7H3F3N2O. It features a trifluoromethoxy group (-OCF3) attached to the 5-position of a nicotinonitrile ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of nicotinonitrile derivatives using trifluoromethoxylating reagents . The reaction conditions often include the use of a photoredox catalyst and visible light irradiation to facilitate the formation of the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethoxy)nicotinonitrile are designed to be efficient and scalable. These methods often involve the use of readily available raw materials and straightforward purification processes. For example, the synthesis of trifluoromethoxy-substituted nicotinic acid and related compounds can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-(Trifluoromethoxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethoxy-substituted Nicotinic Acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
5-Trifluoromethoxy-substituted Nicotinamide: Contains an amide group instead of a nitrile group.
Uniqueness
5-(Trifluoromethoxy)nicotinonitrile is unique due to the presence of both the trifluoromethoxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in various applications, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-(trifluoromethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLEVIARCVICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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